Isotopic Purity vs. Unlabeled Montelukast
Montelukast-d6 is supplied with a certified isotopic purity of ≥99% deuterated forms (d1-d6), a specification that ensures minimal unlabeled analyte contamination which could otherwise compromise lower limit of quantitation (LLOQ) and calibration curve linearity. Unlabeled montelukast (e.g., montelukast sodium, CAS 151767-02-1) is typically supplied with chemical purity specifications of 98% but lacks isotopic enrichment . The presence of unlabeled montelukast impurity in a deuterated internal standard directly elevates baseline signal in the analyte channel, an effect quantified as proportional systematic error [1]. Montelukast-d6 from certified suppliers meets ISO 17034 reference material standards, with lot-specific Certificates of Analysis confirming isotopic enrichment and purity .
| Evidence Dimension | Isotopic purity (deuterium incorporation) |
|---|---|
| Target Compound Data | ≥99% deuterated forms (d1-d6) |
| Comparator Or Baseline | Unlabeled montelukast sodium: chemical purity 98%, isotopic enrichment 0% |
| Quantified Difference | ≥99 percentage-point difference in isotopic enrichment |
| Conditions | Supplier Certificate of Analysis; ISO 17034 reference material specifications |
Why This Matters
High isotopic purity directly reduces baseline interference in the analyte channel, preserving method sensitivity and LLOQ for pharmacokinetic studies in biological matrices.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
